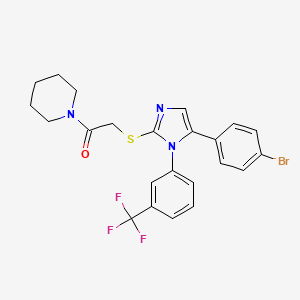

2-(1-((5-氟-2-甲氧基苯基)磺酰基)哌啶-4-基)-5-(呋喃-2-基)-1,3,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spectroscopic and Theoretical Investigation

The study of 2-amino-1,3,4-thiadiazoles, including compounds like 2-amino-5-phenyl-1,3,4-thiadiazole (TB), has revealed dual fluorescence effects influenced by substituents and molecular aggregation. These effects are associated with charge transfer within the molecules, as confirmed by dipole moment changes and [TD] DFT calculations. Such properties suggest potential applications as fluorescence probes in biology and molecular medicine .

Synthesis and Antiproliferative Activity

A series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were synthesized and their structures confirmed through various spectroscopic analyses. These compounds exhibited significant antiproliferative activity against human cancer cell lines, with some showing greater efficacy than cisplatin. The study highlights the influence of the 5-substituent on the antiproliferative activity of these thiadiazoles .

Antibacterial and Antitubercular Activities

The synthesis of 7-[4-(5-amino-1,3,4 thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives was reported, with compounds characterized by various spectroscopic techniques. These derivatives demonstrated notable antibacterial activity against Gram-positive bacteria and moderate antitubercular activity against Mycobacterium tuberculosis H(37)Rv strain .

Spectroscopic and Crystal Structure Analysis

The molecular structures of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative were determined through spectroscopic methods and X-ray crystallography. The crystal packing of these compounds was characterized by various intermolecular interactions, forming a supramolecular network .

Non-Typical Fluorescence Effects and Biological Activity

Research on selected 1,3,4-thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole (TB), has shown non-typical fluorescence effects influenced by substituents, molecular aggregation, and pH. These effects are linked to charge transfer processes and are significant for the potential pharmacological applications of these compounds, including antimycotic properties .

Carbonic Anhydrase Inhibitors

X-ray crystallographic studies have been conducted on 5-amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives, revealing their binding to the human carbonic anhydrase isozyme II. The binding interactions and the positioning of the phenyl tail within the hydrophobic pocket of the enzyme provide insights that could aid in designing more effective inhibitors .

科学研究应用

药物研究与开发

- 该化合物在一项关于药物专利的研究中被引用,表明其在开发新药方面具有潜在相关性 (Habernickel, 2001).

合成和化学性质

- 研究重点在于合成 1,3,4-噻二唑的各种衍生物,突出了其化学多功能性和在创造具有特定性质的新化合物中的潜在应用 (Başoğlu et al., 2013).

抗菌活性

- 1,3,4-噻二唑的新型衍生物已被合成并研究其抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Wu Qi, 2014).

光谱和理论研究

- 研究已经检验了某些 1,3,4-噻二唑衍生物的荧光和生物活性。这些发现可能对开发具有抗真菌特性的荧光探针或药物产生影响 (Budziak et al., 2019).

抗增殖活性

- 某些 1,3,4-噻二唑衍生物已被合成并评估其抗增殖活性,表明在癌症治疗中具有潜在应用 (Matysiak et al., 2006).

抗病毒活性

- 对 1,3,4-噻二唑磺酰胺衍生物的合成和抗病毒活性的研究突出了在开发抗病毒药物方面的潜在应用 (Chen et al., 2010).

安全和危害

Without specific information on the compound, it’s difficult to provide accurate safety and hazard details. However, as a general rule, compounds containing sulfonyl groups, furan rings, thiadiazole rings, and fluoro and methoxy substituents should be handled with care. They could potentially pose risks depending on their specific physical and chemical properties, and how they interact with biological systems.

未来方向

The future research directions would likely depend on the specific properties and potential applications of the compound. It could be interesting to explore its potential biological activities given the presence of functional groups and substructures that are commonly found in biologically active compounds.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, more specific information or experimental data would be needed.

属性

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S2/c1-25-14-5-4-13(19)11-16(14)28(23,24)22-8-6-12(7-9-22)17-20-21-18(27-17)15-3-2-10-26-15/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZHMNRBEHDGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)

![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)